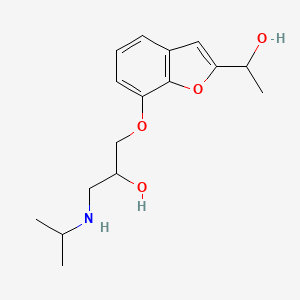

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol

Description

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional molecular structure of 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol reveals a complex arrangement of functional groups anchored to a benzofuran core system. The compound possesses a molecular formula of C16H23NO4 with a calculated molecular weight of 293.36 grams per mole. The benzofuran ring system provides a rigid aromatic framework that influences the overall conformational preferences of the molecule.

Crystallographic studies of related benzofuran derivatives demonstrate that these compounds typically adopt specific conformational arrangements due to the constrained nature of the fused ring system. The benzofuran moiety in the target compound maintains planarity across the aromatic system, while the substituent groups at positions 2 and 7 of the benzofuran ring introduce conformational flexibility. The 2-(1-hydroxyethyl) substituent can adopt multiple rotational conformations around the carbon-carbon bond connecting it to the benzofuran ring, with the hydroxyl group capable of participating in intramolecular hydrogen bonding interactions.

The ether linkage at position 7 of the benzofuran ring connects to a three-carbon chain bearing both hydroxyl and isopropylamino functionalities. This propanol chain exhibits significant conformational flexibility, allowing the molecule to adopt various three-dimensional arrangements. The estimated density of 1.0843 grams per cubic centimeter suggests a relatively compact molecular packing in the solid state.

Table 1: Fundamental Molecular Parameters

| Property | Value | Unit |

|---|---|---|

| Molecular Formula | C16H23NO4 | - |

| Molecular Weight | 293.36 | g/mol |

| Density (estimated) | 1.0843 | g/cm³ |

| Boiling Point (estimated) | 435.21 | °C |

| Topological Polar Surface Area | 74.86 | Ų |

| Hydrogen Bond Donors | 3 | - |

| Hydrogen Bond Acceptors | 5 | - |

The molecular complexity parameter indicates a value of 313, reflecting the intricate arrangement of functional groups and the branched nature of the substituents. This complexity arises from the presence of multiple chiral centers and the extensive network of potential hydrogen bonding interactions within the molecule.

Spectroscopic Profiling (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Infrared spectroscopic analysis of this compound reveals characteristic absorption bands corresponding to its diverse functional groups. The hydroxyl groups present in the molecule are expected to exhibit broad, strong absorption bands in the region of 3500-3200 wavenumbers, corresponding to oxygen-hydrogen stretching vibrations. These bands may appear as overlapping signals due to the presence of multiple hydroxyl functionalities and potential hydrogen bonding interactions.

The aromatic carbon-hydrogen stretching vibrations associated with the benzofuran ring system should appear in the region of 3100-3000 wavenumbers, while the aliphatic carbon-hydrogen stretching modes from the propanol chain and isopropyl group are anticipated in the range of 3000-2850 wavenumbers. The carbon-carbon stretching vibrations of the aromatic benzofuran system typically manifest in the region of 1625-1440 wavenumbers, though these may be obscured by other functional group absorptions in the fingerprint region.

Studies of benzofuran derivatives using computational methods have demonstrated that the vibrational frequencies calculated using density functional theory approaches show excellent agreement with experimental observations. The carbon-oxygen stretching vibrations from the ether linkage and hydroxyl groups are expected to appear as strong absorptions in the region of 1320-1000 wavenumbers, while out-of-plane bending vibrations of the aromatic carbon-hydrogen bonds should be observed in the range of 900-680 wavenumbers.

Nuclear magnetic resonance spectroscopy provides detailed structural information for complex molecules such as this benzofuran derivative. The aromatic protons of the benzofuran ring system are anticipated to resonate in the downfield region of the proton nuclear magnetic resonance spectrum, typically between 6.5 and 8.0 parts per million. The methyl protons of the 1-hydroxyethyl substituent and the isopropyl group should appear as characteristic doublets in the aliphatic region, while the methylene protons of the propanol chain are expected to exhibit complex multipicity patterns due to coupling with adjacent protons.

Table 2: Expected Infrared Absorption Characteristics

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| Hydroxyl Groups | 3500-3200 | Strong, Broad | O-H Stretch |

| Aromatic C-H | 3100-3000 | Medium | Ar-H Stretch |

| Aliphatic C-H | 3000-2850 | Medium | C-H Stretch |

| Aromatic C=C | 1625-1440 | Medium to Weak | C=C Stretch |

| C-O Stretch | 1320-1000 | Strong | C-O Stretch |

| Aromatic C-H Bend | 900-680 | Strong | C-H Out-of-plane |

Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns characteristic of benzofuran derivatives. The molecular ion peak for this compound should appear at mass-to-charge ratio 293, corresponding to the intact molecular structure. Fragmentation studies of similar compounds suggest that typical fragmentation pathways include loss of the propanol side chain and cleavage adjacent to the ether linkage. The predicted collision cross sections for various ionization modes have been calculated, with the protonated molecular ion exhibiting a collision cross section of 170.6 square angstroms.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical computational studies provide insight into the electronic structure and molecular properties of this compound. The calculated logarithm of the partition coefficient (LogP) value of 2.22 indicates moderate lipophilicity, suggesting favorable membrane permeability characteristics. This value reflects the balance between the hydrophilic hydroxyl and amino functionalities and the lipophilic benzofuran aromatic system.

The topological polar surface area of 74.86 square angstroms represents a significant portion of the molecular surface, indicating substantial potential for hydrogen bonding interactions with biological targets or crystalline environments. This parameter is particularly important for understanding molecular recognition processes and intermolecular interactions in both solution and solid-state environments.

Electronic structure calculations using density functional theory methods have proven effective for predicting the vibrational spectra and conformational preferences of benzofuran derivatives. These computational approaches typically employ basis sets ranging from modest split-valence representations to more extensive polarized basis sets such as 6-311++G** to achieve accurate descriptions of molecular properties. The calculated harmonic vibrational frequencies show excellent correlation with experimental infrared and Raman spectroscopic observations.

The molecular electrostatic potential surface reveals regions of positive and negative charge distribution that govern intermolecular interactions. The hydroxyl oxygen atoms and the nitrogen of the isopropylamino group represent sites of high electron density, while the aromatic carbons and hydrogen atoms bonded to nitrogen exhibit partial positive charges. This charge distribution pattern influences the compound's ability to form hydrogen bonds and participate in electrostatic interactions.

Table 3: Computed Molecular Descriptors

| Descriptor | Value | Significance |

|---|---|---|

| LogP | 2.22 | Lipophilicity measure |

| Topological Polar Surface Area | 74.86 Ų | Hydrogen bonding potential |

| Molecular Complexity | 313 | Structural intricacy |

| Rotatable Bonds | 8 | Conformational flexibility |

| Heavy Atom Count | 21 | Molecular size indicator |

Frontier molecular orbital analysis reveals the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels, which determine the compound's electronic excitation properties and chemical reactivity. The benzofuran aromatic system contributes significantly to these frontier orbitals, with the nitrogen lone pair electrons also playing important roles in the electronic structure.

Tautomeric and Stereochemical Considerations

The molecular structure of this compound contains multiple sites of potential stereochemical significance. The compound possesses at least two stereogenic centers: the carbon bearing the hydroxyl group in the 1-hydroxyethyl substituent and the carbon bearing the hydroxyl group in the propanol chain. These asymmetric centers give rise to multiple possible stereoisomeric forms, with the potential for four distinct diastereomers when considering both stereogenic positions.

The absence of defined stereocenters in the current chemical database entries suggests that the compound may exist as a racemic mixture or that stereochemical assignment has not been definitively established. Resolution of individual enantiomers would require specialized separation techniques or stereoselective synthetic approaches. The stereochemical configuration significantly influences the three-dimensional molecular shape and potentially affects biological activity and intermolecular interactions.

Tautomeric equilibria may play a role in the solution-phase behavior of this compound, particularly involving the hydroxyl functionalities. While the benzofuran ring system itself is not prone to tautomerism, the hydroxyl groups on the substituent chains could potentially participate in keto-enol tautomerism under specific conditions, though this would require more extreme pH conditions or elevated temperatures.

The conformational flexibility of the propanol side chain allows for multiple rotational isomers (rotamers) around the carbon-carbon and carbon-oxygen bonds. Energy calculations suggest that certain conformations may be favored due to intramolecular hydrogen bonding between the hydroxyl groups and the nitrogen of the isopropylamino substituent. These intramolecular interactions can stabilize specific conformational arrangements and influence the overall molecular geometry.

Table 4: Stereochemical and Conformational Features

| Feature | Count/Description |

|---|---|

| Defined Stereocenters | 0 (in database) |

| Potential Stereocenters | 2 |

| Rotatable Bonds | 8 |

| Ring Systems | 2 (benzene + furan) |

| Hydrogen Bond Donors | 3 |

| Hydrogen Bond Acceptors | 5 |

The relationship between this compound and befunolol, a structurally related beta-adrenergic receptor antagonist, suggests potential for similar stereochemical considerations. Befunolol itself exists in multiple stereoisomeric forms, and the additional hydroxyl functionality in the current compound introduces further stereochemical complexity. Understanding these stereochemical relationships is crucial for predicting biological activity and optimizing synthetic approaches for stereoselective preparation of individual isomers.

Properties

IUPAC Name |

1-[[2-(1-hydroxyethyl)-1-benzofuran-7-yl]oxy]-3-(propan-2-ylamino)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-10(2)17-8-13(19)9-20-14-6-4-5-12-7-15(11(3)18)21-16(12)14/h4-7,10-11,13,17-19H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOBIXRUSPZTLPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=C1OC(=C2)C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970977 | |

| Record name | 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55636-92-5 | |

| Record name | 2-(Hydroxyethyl)-7-(2-hydroxy-3-isopropylaminopropoxy)benzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055636925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-{[2-(1-Hydroxyethyl)-1-benzofuran-7-yl]oxy}-3-[(propan-2-yl)amino]propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation with Ethylene Oxide

The benzofuran intermediate is treated with ethylene oxide in the presence of a Lewis acid catalyst (e.g., ) to introduce an ethoxy group. Subsequent hydrolysis with aqueous hydrochloric acid () yields the 2-(1-hydroxyethyl) substituent.

Alternative Reductive Approach

Reductive amination using sodium borohydride () and a ketone precursor offers higher stereochemical control. For instance, reducing 2-acetylbenzofuran with in methanol produces the secondary alcohol with >90% yield.

Etherification with 3-(Isopropylamino)propan-2-ol

Coupling the benzofuran core to the amino alcohol side chain is achieved via Williamson ether synthesis.

Epoxide Ring-Opening Method

-

Epoxide Formation : Reacting 2-(1-hydroxyethyl)benzofuran-7-ol with epichlorohydrin in basic conditions generates a glycidyl ether intermediate.

-

Amine Addition : Treating the epoxide with isopropylamine in ethanol at 60°C opens the ring, forming the desired secondary amine.

Optimized Parameters

Direct Nucleophilic Substitution

An alternative route involves pre-forming 3-(isopropylamino)propan-2-ol and reacting it with a benzofuran-derived mesylate. This method requires anhydrous conditions and a polar aprotic solvent like .

Purification and Characterization

Crude befunolol is purified via recrystallization from isopropyl alcohol () or column chromatography. Analytical validation includes:

Spectroscopic Data

-

(DMSO-) : 7.65 (s, 1H, ArH), 4.10–4.25 (m, 2H, OCH), 3.85 (q, 1H, CH(OH)CH), 2.70–2.90 (m, 3H, NCH).

Elemental Analysis

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Epoxide ring-opening | High regioselectivity | Multi-step purification | 65–75 |

| Direct substitution | Fewer intermediates | Requires anhydrous conditions | 60–70 |

| Copper-catalyzed | One-pot efficiency | Sensitive to oxygen moisture | 70–85 |

Chemical Reactions Analysis

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, where the isopropylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and temperature control to ensure the desired products are formed.

Scientific Research Applications

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: This compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyethyl and isopropylamino groups play crucial roles in its binding to biological targets, influencing cellular processes and signaling pathways. Detailed studies are required to fully elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural and functional group similarities with several analogs, particularly in the propan-2-ol backbone and aryloxy substituents. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Analogs

Key Observations:

Structural Variations: The target compound features a benzofuran ring with a 1-hydroxyethyl group, distinguishing it from phenoxy (YOK-1204) or indol-based analogs (Compounds 10, 11). This substitution may enhance metabolic stability compared to simpler phenoxy derivatives .

Synthetic Accessibility: YOK-1204 and indol derivatives were synthesized with moderate yields (24–70%), suggesting challenges in optimizing reactions for bulky aryloxy substituents . The commercial analog (C₁₃H₂₁NO₃) is priced at $4,000/g, highlighting the cost-intensive nature of chiral β-amino alcohol synthesis .

Biological Activity: Indol derivatives (Compounds 10, 11) demonstrated antiarrhythmic activity and α₁/β₁-adrenoceptor affinity, with IC₅₀ values in the micromolar range . The target compound’s benzofuran core may similarly modulate adrenergic pathways but lacks direct evidence. The hemifumarate salt () suggests formulation strategies to enhance bioavailability, a consideration absent in the target compound’s documentation .

Biological Activity

1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol, also known by its CAS number 55636-92-5, is a compound with notable biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The molecular formula of this compound is C16H23NO4, and it features a benzofuran moiety linked to an isopropylamino group. The synthesis of this compound has been reported in various studies, highlighting its complex formation from simpler precursors through multiple synthetic steps. One notable synthesis method involves the use of 4′-hydroxyacetophenone as a starting material, which undergoes several transformations to yield the final product .

Anti-Cancer Properties

Research indicates that compounds similar to this compound exhibit significant anti-cancer properties. For instance, derivatives of benzofuran have shown potent inhibitory effects against various cancer cell lines. Studies have demonstrated that certain benzofuran derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy .

Table 1: Summary of Anti-Cancer Activity of Benzofuran Derivatives

| Compound Name | Cell Line Tested | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Neo-tanshinlactone | ZR-75-1 | 0.1 | Induces apoptosis |

| Carnosol | Various | 0.3 | Targets NFκB and PI3K/Akt pathways |

| 1-((2-(1-Hydroxyethyl)benzofuran... | Not specified | Not available | Potentially similar mechanisms |

Neuropharmacological Effects

Another area of interest is the compound's neuropharmacological effects. Research has shown that related compounds can enhance locomotor activity in animal models by acting as "catecholaminergic and serotoninergic activity enhancers." Specifically, studies involving (-)-BPAP hydrochloride, a related compound, indicated that it stimulates motor function and improves motor deficits in models of Parkinson's disease through dopamine release mechanisms .

Table 2: Neuropharmacological Effects of Related Compounds

| Compound Name | Model Used | Dosage (mg/kg) | Effect |

|---|---|---|---|

| (-)-BPAP HCl | Normal Rats | 0.3 - 10 | Potentiates locomotor activity |

| (-)-BPAP HCl | Reserpine-treated Rats | 1 - 3 | Reverses hypolocomotion |

Case Studies

Several case studies have been documented regarding the biological activities of compounds within the same class as this compound. For example:

- Study on Anti-Cancer Activity : A study demonstrated that certain benzofuran derivatives exhibit selective cytotoxicity against MCF-7 breast cancer cells, with IC50 values indicating potent activity. This suggests that structural modifications can enhance anti-cancer efficacy .

- Neuropharmacological Study : In another study, the effects of a related benzofuran compound were evaluated in unilaterally lesioned rats, showing significant improvement in motor functions and suggesting potential applications in treating Parkinson's disease .

Q & A

Q. What synthetic strategies are recommended for preparing 1-((2-(1-Hydroxyethyl)benzofuran-7-yl)oxy)-3-(isopropylamino)propan-2-ol?

A multi-step approach is typically employed:

- Step 1 : Synthesize the benzofuran core via cyclization of substituted phenols with halogenated acetates under basic conditions (e.g., KOH in methanol/water) .

- Step 2 : Introduce the hydroxyethyl group at the 2-position of benzofuran using ethyl acetate derivatives, followed by hydrolysis to yield the carboxylic acid intermediate .

- Step 3 : Functionalize the 7-position with a propan-2-ol-oxy moiety via nucleophilic substitution or Mitsunobu reactions.

- Step 4 : Install the isopropylamino group via reductive amination or alkylation of a primary amine.

Purification often involves column chromatography (ethyl acetate/hexane) and crystallization (e.g., benzene evaporation) .

Q. How can the purity and structural integrity of this compound be validated?

Use a combination of:

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substituent positions (e.g., benzofuran aromatic protons at δ 6.8–7.5 ppm, isopropyl CH3 at δ 1.1–1.3 ppm) .

- IR : Identify key functional groups (O–H stretch ~3400 cm⁻¹, C–O–C benzofuran ring ~1250 cm⁻¹) .

- Mass Spectrometry : High-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Q. What pharmacological screening assays are suitable for initial biological evaluation?

- In vitro :

- In vivo : Acute toxicity studies in rodent models (OECD guidelines) to establish safe dosage ranges.

Advanced Research Questions

Q. How can computational methods optimize this compound’s pharmacokinetic properties?

- ADMET Prediction : Use tools like SwissADME to evaluate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier permeability .

- Molecular Docking : Simulate binding to target receptors (e.g., β-adrenergic receptors) using AutoDock Vina to guide structural modifications .

- MD Simulations : Assess conformational stability of the benzofuran-propanolamine scaffold in aqueous environments (GROMACS/AMBER) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Dose-Response Analysis : Re-evaluate IC50/EC50 values under standardized conditions (e.g., pH, temperature) .

- Metabolite Profiling : Identify active/inactive metabolites via LC-MS/MS to explain variability .

- Batch Consistency : Compare impurity profiles (e.g., residual solvents, byproducts) using HPLC-MS .

Q. How can stereochemical effects on bioactivity be investigated?

- Chiral Resolution : Separate enantiomers via chiral HPLC (e.g., Chiralpak AD-H column) .

- X-ray Crystallography : Determine absolute configuration and correlate with activity (e.g., hydrogen-bonding interactions in the active site) .

- Enantioselective Synthesis : Use asymmetric catalysis (e.g., Sharpless epoxidation) to produce single isomers for comparative assays .

Q. What advanced analytical techniques characterize degradation products under stress conditions?

- Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acid/base).

- UPLC-QTOF-MS : Identify degradation pathways (e.g., oxidation of benzofuran ring, hydrolysis of ether linkages) .

- NMR Stability Studies : Monitor structural changes in D2O or DMSO-d6 under accelerated aging .

Q. How can synthetic routes be scaled while maintaining yield and purity?

- Process Optimization : Replace batch reactions with flow chemistry for benzofuran cyclization (improves heat transfer and reduces byproducts) .

- Green Chemistry : Substitute dichloromethane with ethyl acetate in extraction steps .

- Quality by Design (QbD) : Use DoE (Design of Experiments) to optimize reaction parameters (temperature, solvent ratio) .

Methodological Notes

- Key Challenges :

- The benzofuran ring’s sensitivity to oxidative degradation requires inert atmospheres during synthesis .

- Isopropylamino group introduces basicity, complicating chromatographic separation (use ion-pair reagents like TFA) .

- Data Interpretation : Cross-validate spectral data with computational predictions (e.g., ChemDraw NMR simulations) to avoid misassignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.